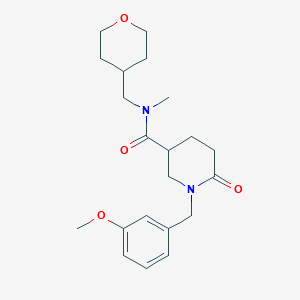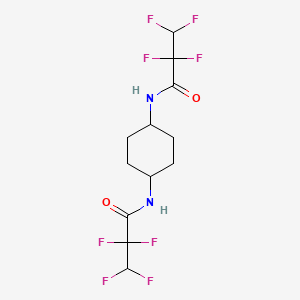
N,N'-1,4-cyclohexanediylbis(2,2,3,3-tetrafluoropropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-cyclohexanediylbis(2,2,3,3-tetrafluoropropanamide) is a chemical compound commonly known as CTFP. It is a fluorinated amide that has been extensively studied for its potential applications in scientific research. CTFP is a unique compound that has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of CTFP involves the formation of a covalent bond between the amide group of CTFP and the active site of the enzyme. This covalent bond inhibits the activity of the enzyme by preventing the substrate from binding to the active site. The inhibition of enzyme activity by CTFP is irreversible, making it a potent inhibitor of enzyme activity.
Biochemical and Physiological Effects:
CTFP has been shown to have several biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase by CTFP can lead to an increase in the levels of acetylcholine and butyrylcholine, respectively. This increase in neurotransmitter levels can lead to enhanced cognitive function and memory retention. CTFP has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ion production can lead to a decrease in blood pH, which can have several physiological effects.
実験室実験の利点と制限
One of the significant advantages of using CTFP in lab experiments is its potency as an enzyme inhibitor. CTFP has been shown to be a potent inhibitor of several enzymes, making it a valuable tool for studying enzyme activity. Another advantage of using CTFP is its stability in aqueous solutions, making it easy to handle and store. However, one of the limitations of using CTFP is its irreversible inhibition of enzyme activity. This irreversibility can make it challenging to study the recovery of enzyme activity after inhibition.
将来の方向性
For the use of CTFP include the study of its role in the development of neurodegenerative diseases and cancer, as well as the development of new analogs with improved potency and selectivity.
合成法
The synthesis of CTFP involves the reaction of 1,4-cyclohexanediamine with 2,2,3,3-tetrafluoropropanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure CTFP. The synthesis of CTFP is a relatively straightforward process that can be performed in a laboratory setting.
科学的研究の応用
CTFP has been extensively studied for its potential applications in scientific research. One of the most significant applications of CTFP is in the field of biochemistry. CTFP has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition can be used to study the role of these enzymes in various biological processes.
特性
IUPAC Name |
2,2,3,3-tetrafluoro-N-[4-(2,2,3,3-tetrafluoropropanoylamino)cyclohexyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F8N2O2/c13-7(14)11(17,18)9(23)21-5-1-2-6(4-3-5)22-10(24)12(19,20)8(15)16/h5-8H,1-4H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSKRWJWWXOXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C(C(F)F)(F)F)NC(=O)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5567136 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5067029.png)
![methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5067031.png)

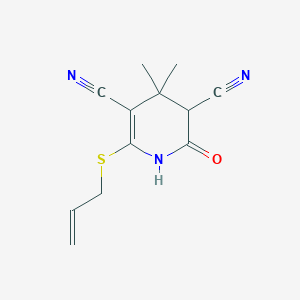
![4-bromo-2-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5067054.png)
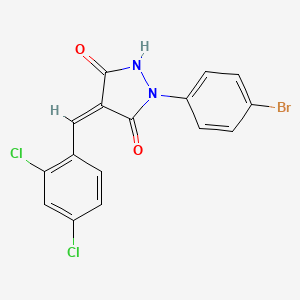
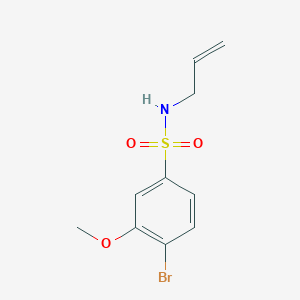
![3-{[(2-chlorobenzoyl)amino]methyl}-N-(2-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5067069.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5067082.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5067085.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067090.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide](/img/structure/B5067092.png)
